molecular formula C19H15O2P B1298466 4-(Diphenylphosphino)benzoic acid CAS No. 2129-31-9

4-(Diphenylphosphino)benzoic acid

Cat. No. B1298466
CAS RN: 2129-31-9
M. Wt: 306.3 g/mol
InChI Key: GXMHDTPYKRTARV-UHFFFAOYSA-N
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Description

4-(Diphenylphosphino)benzoic acid is a compound that has been utilized in various chemical reactions due to its bifunctional nature, serving as both a reductant and a pronucleophile. It has been specifically employed in the Mitsunobu reaction, which is a method used to invert the stereochemistry of secondary alcohols to produce esters with a phosphine oxide group . This compound is also a key component in the synthesis of certain platinum(II) complexes, which exhibit superior phosphorescence properties .

Synthesis Analysis

The synthesis of this compound involves its use in the Mitsunobu reaction, where it is combined with di-2-methoxyethyl azodicarboxylate. This reaction leads to the stereospecific inversion of a secondary alcohol, resulting in an ester that carries a phosphine oxide group. The process developed allows for the reaction mixture to be hydrolyzed without the need for chromatography, simplifying the purification steps and yielding the inverted secondary alcohol in high stereo and chemical purities .

Molecular Structure Analysis

The molecular structure of this compound-related compounds has been studied through various spectroscopic techniques and theoretical methods. For instance, the molecular structures and solid-state packing of ruthenium cluster compounds connected through diphenylphosphino ligands have been characterized, providing insights into the interactions that dominate the solid-state structure of these compounds . Additionally, the crystal structure of a related compound, diphenyl[1,3-benzodithiolyl-(2)]-phosphinoxide, has been determined, which is a derivative of acetales of formyl diphenyl phosphine oxides .

Chemical Reactions Analysis

This compound has been used in the formation of binuclear cyclic silver(I) complexes. The reaction of this compound with AgNO3 leads to the formation of a complex where each silver(I) atom coordinates with one phosphorus atom and one oxygen atom of two bridging anions. This complex exhibits emission in the range of 430–740 nm, indicating potential applications in optical materials . Furthermore, the compound has been involved in the synthesis of platinum(II) complexes that show remarkable phosphorescence, which could be utilized in the development of OLEDs .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been explored through various analyses. For example, the solid-state structure of 2-(diphenylphosphinoyl)benzoic acid reveals a hydrogen-bonded dimer formation, which is significant for understanding the compound's behavior in the solid state . The optical properties of the binuclear cyclic silver(I) complex with the anion of 4-[(2-Diphenylphosphanylphenyl)methyleneamino]benzoic acid have been studied, showing that the complex has luminescent properties . These properties are crucial for the potential application of these compounds in electronic and photonic devices.

Scientific Research Applications

Mitsunobu Reaction

4-(Diphenylphosphino)benzoic acid is utilized in the Mitsunobu reaction as a bifunctional reagent. It serves both as a reductant and a pronucleophile. This method allows for the stereospecific inversion of a secondary alcohol to form an ester carrying a phosphine oxide group, offering stereo and chemical purities through a chromatography-free process (Muramoto et al., 2013).

Ligand Design in Asymmetric Catalysis

In asymmetric transition metal catalysis, 2-(diphenylphosphino)benzoic acid-based ligands have been used. These ligands play a key role in palladium-catalyzed reactions where enantiodifferentiation results from selective ionization of substrates (Trost et al., 1992).

Catalyst for Suzuki and Hydrogenation Reactions

This compound, anchored on magnetite nanoparticles, enables the capture of palladium ions. This setup acts as a highly efficient catalyst for Suzuki C–C coupling reactions and the hydrogenation of 4-nitrophenol to 4-aminophenol (Guarnizo et al., 2016).

Photostimulated Synthesis

The photostimulated reaction of 2-chlorobenzoate ion with Ph2P – ions in liquid ammonia leads to the formation of 2-(diphenylphosphino)benzoic acid. This reaction demonstrates a reliance on light and the involvement of the SRN1 mechanism (Barolo et al., 2012).

Electronic Effect Study

Research on meta-substituted derivatives of benzoic acid, including those with the diphenylphosphino group, has been conducted to understand their ionization constants and electronic effects. This study reveals the unique properties of the diphenylphosphino group compared to similar groups (Tsvetkov et al., 1968).

Stereochemistry Prediction in Catalysis

Diphenylphosphino benzoic acid-based ligands have been extensively used in palladium-catalyzed asymmetric allylic alkylation reactions. Research has been conducted to understand and predict the stereochemical outcomes of these reactions (Trost et al., 2006).

Mechanism of Action

Target of Action

The primary target of 4-(Diphenylphosphino)benzoic acid is to act as a phosphine ligand in various chemical reactions . It is employed in palladium-catalyzed cross-coupling and Suzuki cross-coupling reactions .

Mode of Action

This compound acts both as a reductant and a pronucleophile in Mitsunobu reactions . When combined with di-2-methoxyethyl azodicarboxylate, inversion of a secondary alcohol stereospecifically occurs to give an ester carrying a phosphine oxide group .

Biochemical Pathways

The compound is involved in the synthesis of organostannoxane-supported palladium nanoparticles . The resulting catalysts show high activity and selectivity in Suzuki-coupling reactions . It also plays a role in the synthesis of polymetallic ruthenium-zinc complex catalyst for the hydrogenation of levulinic acid to γ-valerolactone .

Result of Action

The result of the action of this compound is the production of various compounds through specific chemical reactions. For example, it can help produce organostannoxane-supported palladium nanoparticles and polymetallic ruthenium-zinc complex catalyst .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place under an inert atmosphere . It is also recommended to use this compound only under a chemical fume hood . These conditions ensure the stability and efficacy of the compound during its use in chemical reactions.

Safety and Hazards

4-(Diphenylphosphino)benzoic acid may cause skin irritation, respiratory irritation, and serious eye irritation. It can be harmful if inhaled or swallowed .

Future Directions

The reactions of p-diphenylphosphinobenzoic acid with various organotin precursors have been shown to afford hexameric compound 1, tetrameric compound 2 and 1-D polymeric compounds 3 and 4 .

properties

IUPAC Name

4-diphenylphosphanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15O2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMHDTPYKRTARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347910
Record name 4-(Diphenylphosphino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2129-31-9
Record name 4-(Diphenylphosphino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diphenylphosphino)benzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most common application of 4-(diphenylphosphino)benzoic acid in chemical synthesis?

A1: this compound is widely used as a ligand in coordination chemistry, particularly for the synthesis of metal complexes. It's also employed as a supporting ligand for the immobilization of metal nanoparticles onto various materials, such as magnetite nanoparticles. []

Q2: How does the structure of this compound facilitate its use as a ligand in metal complexes?

A2: The molecule possesses two key functional groups: a phosphine group (PPh2) and a carboxylic acid group (COOH). The phosphine group readily coordinates to transition metals like palladium, gold, and ruthenium, forming stable complexes. [, , , ] The carboxylic acid group can act as a bridging ligand, leading to the formation of polynuclear metal complexes, or it can be used for anchoring the molecule onto solid supports. [, ]

Q3: Can you provide specific examples of reactions where this compound-based catalysts have shown remarkable activity?

A3: Palladium nanoparticles immobilized on magnetite using this compound exhibit exceptional catalytic activity in Suzuki-Miyaura cross-coupling reactions, as well as in the hydrogenation of 4-nitrophenol and styrene. [] Additionally, ruthenium-zinc complexes incorporating this ligand demonstrate high efficiency in the hydrogenation of levulinic acid to γ-valerolactone, a valuable biofuel precursor. []

Q4: Has this compound been used in the development of any nanomaterials for potential biomedical applications?

A4: Yes, water-soluble gold nanoclusters stabilized with this compound have been successfully synthesized. [] These nanoclusters hold promise in various biomedical fields, including bioimaging, labeling, drug delivery, and biosensing.

Q5: What spectroscopic techniques are commonly employed for the characterization of this compound and its derivatives?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, is routinely used to characterize this compound and its derivatives. [, ] Mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and fast atom bombardment (FAB), are also utilized to determine molecular weights and confirm structural assignments. [] Additionally, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. []

Q6: Does this compound exhibit any interesting photophysical properties?

A6: Some platinum(II) complexes containing this compound as a ligand have shown intriguing photophysical properties, including dual emissions arising from ligand-centered and metal-perturbed excited states. [] These complexes have potential applications in areas like phosphorescent materials and photodynamic therapy.

Q7: Are there any known challenges associated with the use of this compound in catalytic applications?

A7: One challenge is the potential for the phosphine group to be oxidized to a phosphine oxide, which can affect the catalytic activity. [] Researchers have explored strategies to mitigate this issue, such as partial removal of the ligand or careful control of reaction conditions. []

Q8: How stable is this compound under typical storage conditions?

A8: When stored as a solution in tetrahydrofuran (THF) under an inert atmosphere, this compound exhibits good stability for up to six months at room temperature. []

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